
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione
Vue d'ensemble
Description
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features both a piperidine ring and a thiazolidine ring
Mécanisme D'action
Target of Action
Piperidine derivatives, a class of compounds to which 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione belongs, are known to interact with a wide range of biological targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been reported to activate hypoxia-inducible factor 1 pathways .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Certain piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of piperidine derivatives with thiazolidine-1,1-dione precursors. One common method includes the cyclization of piperidine-4-carboxylic acid with thiazolidine-2-thione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its dual ring structure allows for versatile reactivity, enabling chemists to create novel derivatives with tailored properties .
Biology
Research has shown that compounds in the piperidine class can interact with various biological targets. Specifically, 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione has been investigated for its potential as an enzyme inhibitor or receptor modulator. Studies indicate that it may activate hypoxia-inducible factor 1 pathways and exhibit significant inhibitory bioactivity in HepG2 cells (a liver cancer cell line) .
Medicine
This compound is being explored for its therapeutic potential in several areas:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.
- Anticancer Activity: Research into thiazolidine derivatives has highlighted their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines. Notably, thiazolidine derivatives have been shown to exert effects independent of PPARγ activation .
A notable study synthesized thiazolidine derivatives integrated with acridine moieties to enhance their antitumor effects. These compounds demonstrated promising results against various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .
Industry
In industrial applications, this compound is utilized in developing new materials with unique properties. Its structural characteristics allow for innovations in material science and pharmaceuticals .
Case Studies
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-thione.
Thiazolidine derivatives: Compounds such as thiazolidine-2-thione and thiazolidine-4-carboxylic acid.
Uniqueness
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The combination of the piperidine and thiazolidine rings allows for versatile reactivity and potential for diverse applications in various fields .
Activité Biologique
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione, also known as thiazolidine dione, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
Property | Details |
---|---|
Chemical Formula | CHNOS |
Molecular Weight | 204.29 g/mol |
IUPAC Name | 2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide |
PubChem CID | 53256087 |
The compound is typically found as a powder and is stored at room temperature. Safety data indicates that it may cause skin and eye irritation and should be handled with care .
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of compounds related to thiazolidine diones. For instance, research has identified derivatives that act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. These derivatives exhibited half-maximal inhibitory concentration (IC) values ranging from 0.41 to 4.68 μM, indicating significant potency compared to the positive control lithocholic acid (IC = 9.62 μM) .
The proposed mechanism involves the modulation of insulin signaling pathways. In vitro studies demonstrated that treatment with these compounds could alleviate insulin resistance in HepG2 cells by upregulating key proteins involved in insulin signaling, such as phosphorylated insulin receptor substrate and protein kinase B .
Case Studies
- In Vivo Studies : In animal models of diabetes mellitus (DM), oral administration of potent PTP1B inhibitors led to reduced fasting blood glucose levels and improved glucose tolerance. These findings suggest that thiazolidine derivatives may offer therapeutic benefits in managing diabetes .
- Cellular Studies : In HepG2 cells, exposure to specific thiazolidine compounds resulted in enhanced insulin sensitivity, demonstrating their potential role in addressing metabolic disorders associated with diabetes .
Summary of Key Studies
Future Directions
Further research is needed to explore the full therapeutic potential of this compound and its derivatives. Areas for future investigation include:
- Long-term efficacy and safety studies in clinical settings.
- Exploration of additional biological activities beyond antidiabetic effects.
- Development of more potent analogs with improved pharmacokinetic properties.
Propriétés
IUPAC Name |
2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHWVCNZGTVNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688020-17-9 | |
Record name | 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.